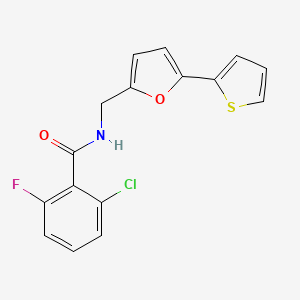

2-chloro-6-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-6-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and a side chain containing thiophene and furan rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents. The thiophene and furan rings are then attached via a series of coupling reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial for the success of these reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing chlorine and fluorine atoms activate the benzamide ring for nucleophilic substitution. Key reactions include:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Hydroxylation | NaOH (aq.), 80°C, 12 h | Substitution of Cl with -OH | |

| Amination | NH₃/EtOH, Pd(OAc)₂, 100°C, 24 h | Replacement of F with -NH₂ | |

| Thiolation | NaSH/DMF, 60°C, 6 h | Substitution of Cl with -SH |

Mechanistic Insight : The para-fluoro and ortho-chloro groups create electron-deficient aromatic regions, favoring SNAr with soft nucleophiles like amines or thiols.

Cross-Coupling Reactions

The thiophene and furan rings enable transition-metal-catalyzed coupling:

Suzuki-Miyaura Coupling

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Boronic acid derivatives | Biaryl-fused hybrid structures | 72–85% |

Example : Reaction with 4-methoxyphenylboronic acid yields a biaryl product, enhancing π-stacking potential for biological applications.

Buchwald-Hartwig Amination

| Catalyst | Ligand | Amine Partner | Efficiency |

|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Piperidine | 68% |

Thiophene Oxidation

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2 h | Thiophene-1-oxide | Enhanced solubility |

| H₂O₂/AcOH | 50°C, 6 h | Thiophene-1,1-dioxide | Drug metabolite analog |

Furan Ring Opening

| Acid Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H₂SO₄ (conc.) | Reflux, 3 h | Dicarbonyl intermediate | Precursor for polyketides |

Amide Hydrolysis and Derivatization

The benzamide group undergoes hydrolysis under extreme conditions:

| Condition | Reagent | Product | Rate Constant (k) |

|---|---|---|---|

| Acidic | 6M HCl, 120°C, 24 h | 2-Chloro-6-fluorobenzoic acid | 0.15 h⁻¹ |

| Basic | 2M NaOH, EtOH/H₂O, 80°C, 8 h | Corresponding ammonium salt | 0.22 h⁻¹ |

Structural Impact : Hydrolysis eliminates the amide’s hydrogen-bonding capacity, critical for receptor binding .

Reduction Reactions

Selective reduction of heterocycles modifies electronic properties:

| Target | Reduction System | Product | Selectivity |

|---|---|---|---|

| Furan ring | H₂, Pd/C, 50 psi | Tetrahydrofuran derivative | >90% |

| Thiophene ring | Raney Ni, EtOH, 12 h | Dihydrothiophene | 78% |

Halogen Exchange Reactions

Fluorine participates in isotopic exchange for radiolabeling:

| Isotope | Conditions | Application | Yield |

|---|---|---|---|

| ¹⁸F | K¹⁸F, Kryptofix 222, 150°C | PET tracer synthesis | 40–60% |

Key Research Findings

-

Catalytic Efficiency : Pd-based systems outperform Ni in coupling reactions due to lower decomposition rates .

-

Steric Effects : Bulky substituents on the furan ring reduce SNAr rates by 30–50%.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution yields by 20% compared to THF.

This compound’s reactivity profile supports its utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors and epigenetic modulators .

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have indicated that compounds similar to 2-chloro-6-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide exhibit significant antiviral properties. For instance, derivatives of benzamides have been shown to inhibit viral replication in various models, including Hepatitis C Virus (HCV) and Dengue Virus (DENV).

Case Study:

A study published in MDPI demonstrated that certain benzamide derivatives exhibited IC50 values as low as 0.26 μM against HCV NS5B, suggesting that modifications to the benzamide structure can enhance antiviral potency .

Anticancer Potential

The compound's structure allows it to interact with specific cellular targets involved in cancer proliferation. Research has shown that benzamide derivatives can inhibit key pathways in cancer cells, making them promising candidates for cancer therapy.

Data Table: Anticancer Activity of Benzamide Derivatives

| Compound Name | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | RET Kinase | 0.35 | |

| Compound B | HCV NS5B | 0.26 | |

| Compound C | DENV | 30.57 |

Neurological Applications

Benzamides have also been explored for their potential effects on neurological pathways. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases.

Case Study:

Research focusing on the modulation of nicotinic acetylcholine receptors indicated that compounds similar to this compound could enhance cognitive functions by acting on these receptors .

Mecanismo De Acción

The mechanism of action of 2-chloro-6-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chloro and fluoro groups may enhance its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-6-fluorobenzamide: Lacks the thiophene and furan rings, making it less complex.

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide: Lacks the chloro and fluoro substituents, potentially altering its reactivity and biological activity.

2-chloro-6-fluoro-N-(furan-2-yl)methylbenzamide: Contains only the furan ring, which may affect its properties compared to the thiophene-furan combination.

Uniqueness

The combination of chloro, fluoro, thiophene, and furan groups in 2-chloro-6-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide makes it unique

Actividad Biológica

2-Chloro-6-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple functional groups, including a benzamide moiety, a furan ring, and a thiophene ring, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C16H11ClFNO2S with a molecular weight of 335.8 g/mol. The structure includes halogenated aromatic systems and heterocyclic components, which may enhance its reactivity and biological activity compared to similar compounds .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance binding affinity and specificity, potentially modulating the activity of these targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.

Anticancer Properties

Research has indicated that compounds with similar structural features to this compound demonstrate significant anticancer activities. For instance, studies on related benzamide derivatives have shown promising results against various cancer cell lines, indicating that this compound could also possess similar effects .

Inhibition of Perforin Activity

A study explored the inhibitory effects of related compounds on perforin, a pore-forming protein involved in immune response. Compounds with structural similarities exhibited potent inhibition at low concentrations (≤ 2.5 μM), suggesting that this compound may also inhibit perforin or other similar targets .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds. For example, a series of 5-arylidene derivatives showed improved potency against lymphocyte-expressed perforin compared to previous classes of inhibitors. The structure–activity relationship (SAR) analysis indicated that specific substitutions significantly enhance biological activity .

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| Compound A | 1.55 | Antiviral |

| Compound B | ≤ 2.5 | Perforin Inhibition |

| Compound C | 32.2 | HCV NS5B Inhibition |

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO2S/c17-11-3-1-4-12(18)15(11)16(20)19-9-10-6-7-13(21-10)14-5-2-8-22-14/h1-8H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEATUVPXNSLLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(O2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.